In-Depth Technical Guide to Formyl Bromide (CAS Number: 7726-11-6)
In-Depth Technical Guide to Formyl Bromide (CAS Number: 7726-11-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formyl bromide (CHBrO), identified by CAS number 7726-11-6, is a highly reactive and unstable organic compound.[1] Its transient nature precludes its isolation and storage under standard laboratory conditions; consequently, it is almost exclusively generated in situ for immediate use in chemical reactions or for spectroscopic studies.[1] This guide provides a comprehensive overview of the known properties of formyl bromide, detailed theoretical and experimental insights into its reactivity, methodologies for its in situ generation, and a summary of its safety considerations. Due to its instability, much of the available data is derived from theoretical calculations and gas-phase spectroscopic studies rather than bulk sample analysis.
Core Properties of Formyl bromide
The quantitative data available for formyl bromide is summarized in the tables below. It is important to note that many of these values are predicted or calculated due to the compound's inherent instability.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | CHBrO | [1][2] |
| Molecular Weight | 108.92 g/mol | [1][2] |
| Melting Point | 65 °C (Predicted) | |
| Boiling Point | 76.9 °C at 760 mmHg (Predicted) | |
| Density | 1.961 g/cm³ (Predicted) | |
| Vapor Pressure | 109 mmHg at 25°C | |
| Flash Point | 63 °C (Predicted) | |
| Solubility | Reacts rapidly with water (hydrolysis).[1] Solubility in organic solvents is not well-documented due to its high reactivity. | |
| Appearance | Not applicable (transient species) |
Spectroscopic Data
Direct spectroscopic analysis of formyl bromide is challenging. Most available data comes from gas-phase studies where the compound is generated and immediately analyzed.
| Spectrum Type | Key Features | Source |
| Infrared (IR) Spectroscopy | Characterized in the gas phase. Key vibrational modes include the C=O stretch, C-H stretch, and C-Br stretch. The spectra are consistent with a planar structure. Acyl halides typically show a strong C=O absorption band at frequencies higher than ketones, often in the 1770-1820 cm⁻¹ range. | [1][3] |
| ¹H NMR Spectroscopy | No experimental data available. Theoretical predictions would place the formyl proton (-CHO) at a significantly downfield chemical shift, likely >8 ppm, due to the deshielding effects of the carbonyl group and the bromine atom. | |
| ¹³C NMR Spectroscopy | No experimental data available. The carbonyl carbon would be expected to have a chemical shift in the range of 160-180 ppm. | |
| Mass Spectrometry | No experimental data available. The molecular ion peak would be expected at m/z 108 and 110 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation pathways for acyl halides include the loss of the halogen atom (Br•) and the loss of the formyl group (-CHO). | [4][5] |
Experimental Protocols
As formyl bromide is a transient species, protocols for its synthesis focus on in situ generation.
In Situ Generation of Formyl Bromide via Photolysis
This method is commonly employed for spectroscopic studies and kinetic analyses in the gas phase.
Objective: To generate formyl bromide in situ for immediate analysis.
Materials:
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Formaldehyde (B43269) (HCHO)
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Molecular Bromine (Br₂)
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Inert gas (e.g., Nitrogen, N₂)
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Photolysis apparatus with a suitable light source (e.g., UV lamp)
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FTIR spectrometer or other analytical instrument coupled to the reaction chamber.
Methodology:
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A gaseous mixture of formaldehyde and molecular bromine, diluted in a large excess of an inert gas like nitrogen, is introduced into a reaction chamber.
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The reaction is initiated by photolysis of the mixture using a light source that can dissociate molecular bromine into bromine radicals (Br•).
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The bromine radicals then react with formaldehyde to generate the formyl radical (HCO•) and hydrogen bromide (HBr).
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The formyl radical subsequently reacts with molecular bromine to produce formyl bromide (HCOBr) and a bromine radical, propagating the chain reaction.
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The products within the reaction chamber are continuously monitored by the coupled analytical instrument (e.g., FTIR spectrometer).
Reaction Scheme: Br₂ + hν → 2Br• Br• + HCHO → HBr + HCO• HCO• + Br₂ → HCOBr + Br•
Reactivity and Signaling Pathways
General Reactivity
Formyl bromide's high reactivity is attributed to the electrophilic nature of its carbonyl carbon and the presence of bromide as a good leaving group.[1] It is highly susceptible to nucleophilic attack and readily undergoes decomposition. Key decomposition pathways include hydrolysis to formic acid and hydrogen bromide, and decarbonylation to carbon monoxide and hydrogen bromide.[1]
Electrophilic Aromatic Formylation
Formyl bromide can act as a formylating agent in electrophilic aromatic substitution reactions, introducing a formyl group (-CHO) onto an aromatic ring. This reaction is analogous to the well-known Friedel-Crafts acylation.
Mechanism:
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Formation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) activates the formyl bromide by coordinating to the bromine atom, making it a better leaving group. This facilitates the formation of a resonance-stabilized formylium ion, which acts as the electrophile.
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Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the formylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
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Deprotonation: A weak base (e.g., the Lewis acid-halide complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the formylated product (an aryl aldehyde).
Mandatory Visualizations
Caption: Workflow for the in situ generation of Formyl Bromide.
Caption: Signaling pathway for Electrophilic Aromatic Formylation.
Safety and Handling
Due to the lack of isolated formyl bromide, no specific GHS classification is available. However, based on its chemical class (acyl halide) and high reactivity, the following precautions are essential when generating and handling it in situ.
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High Reactivity: Formyl bromide is expected to react violently with water, alcohols, amines, and strong bases.[6] These reactions are highly exothermic and produce corrosive hydrogen bromide gas.
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Corrosivity: As with other acyl halides, formyl bromide is extremely corrosive to skin, eyes, and the respiratory tract.[6] Fumes are a serious inhalation hazard.
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Engineering Controls: All work should be conducted in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat are mandatory.
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Quenching: Any unreacted formyl bromide should be quenched carefully with a suitable nucleophile, such as a high-boiling point alcohol, before disposal.
Conclusion
Formyl bromide is a fundamentally important, albeit transient, chemical species. Its high reactivity makes it a potent formylating agent, but also presents significant challenges for its study and use. This guide has synthesized the available theoretical and experimental data to provide a detailed overview for researchers. Future work in this area will likely focus on developing milder and more controlled methods for in situ generation, enabling its application in complex organic syntheses.
References
- 1. Kinetic and IR Spectroscopic Studies of Formyl Bromide (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]
- 2. Formyl bromide | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
